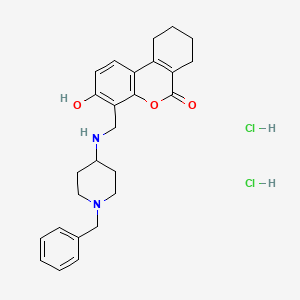![molecular formula C21H16N2 B15173809 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile CAS No. 922184-68-7](/img/structure/B15173809.png)
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is a complex organic compound belonging to the class of indole derivatives. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a benzoindole core substituted with a methyl group and a nitrile group, making it a valuable scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be further modified by N-alkylation to introduce the desired substituents . Another approach is the Suzuki-Miyaura coupling, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically employs high-yielding, scalable methods such as the one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is advantageous due to its operational simplicity, rapid reaction times, and the use of readily available starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and quinones, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound finds applications in the development of organic semiconductors and fluorescent materials
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to alterations in cellular pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1H-indole-3-carbonitrile
- 1-(4-Methylphenyl)-1H-indole-3-carbonitrile
- 2-Methyl-1-(4-chlorophenyl)-1H-benzo[F]indole-3-carbonitrile
Uniqueness
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrile group on the benzoindole core enhances its reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
922184-68-7 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylphenyl)benzo[f]indole-3-carbonitrile |
InChI |
InChI=1S/C21H16N2/c1-14-7-9-18(10-8-14)23-15(2)20(13-22)19-11-16-5-3-4-6-17(16)12-21(19)23/h3-12H,1-2H3 |
InChI-Schlüssel |
QIQNSVBVLOJULD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC4=CC=CC=C4C=C32)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
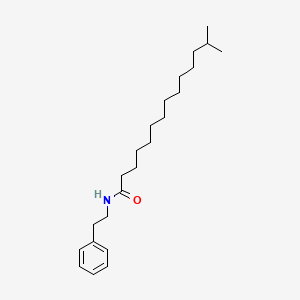

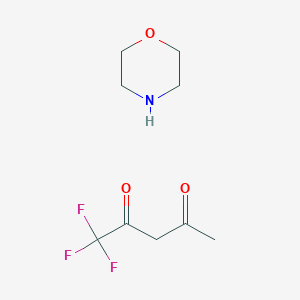
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
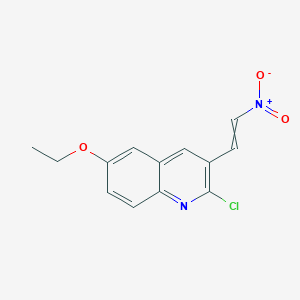
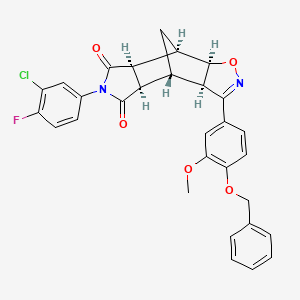

![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
